2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid
Overview
Description
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is an organoboron compound with the molecular formula C6H9BN2O2S2. This compound is notable for its boronic acid functional group, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of the pyrimidine ring and methylsulfanyl groups adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate pyrimidine precursor, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of palladium catalysts and mild temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Oxidation Products: Sulfoxides and sulfones from the oxidation of methylsulfanyl groups.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methylsulfanyl groups can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones, which can further react with other reagents .
Comparison with Similar Compounds
Pyrimidine-5-boronic acid: Lacks the methylsulfanyl groups, making it less versatile in certain reactions.
2,4-Dimethylpyrimidine-5-boronic acid: Contains methyl groups instead of methylsulfanyl, affecting its reactivity and applications.
2,4-Bis(phenylsulfanyl)pyrimidine-5-boronic acid:
Uniqueness: 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is unique due to the presence of both boronic acid and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in synthetic chemistry and various research applications .
Biological Activity
Overview
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2 and 4 with methylsulfanyl groups and a boronic acid functional group at position 5. This configuration is significant for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.
- Binding Interactions : Its boronic acid moiety allows for reversible covalent binding to diols in biomolecules, enhancing its potential as a therapeutic agent .
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to this compound have shown broad-spectrum antibacterial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiviral Activity
Pyrimidine derivatives have also been investigated for their antiviral properties. Studies have indicated that compounds within this class can inhibit viral replication by targeting specific viral enzymes or host cell factors necessary for viral entry and replication .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research has highlighted that similar pyrimidine derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .
Table 1: Biological Activity Summary of this compound
Dosage and Toxicity
The biological effects of this compound are dose-dependent. Low doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to cytotoxicity and cellular damage. Careful dosage optimization is crucial in preclinical studies to balance efficacy and safety.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Comprehensive animal model studies to assess pharmacokinetics and long-term effects.
- Mechanistic Studies : Detailed investigations into the molecular interactions at play within specific biological systems.
- Formulation Development : Exploring various formulations for improved bioavailability and targeted delivery.
Properties
IUPAC Name |
[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQUTBJJJUKYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1SC)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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